N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamide
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Overview
Description
N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamide is an organic compound that features a cyclobutane ring, a phenyl group, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamide typically involves the following steps:
Formation of Cyclobutanecarboxylic Acid: Cyclobutane is first converted to cyclobutanecarboxylic acid through a carboxylation reaction.
Amidation Reaction: The cyclobutanecarboxylic acid is then reacted with 2-aminophenylamine to form N-(2-aminophenyl)cyclobutanecarboxamide.
Fluorobenzoylation: Finally, the N-(2-aminophenyl)cyclobutanecarboxamide is reacted with 2-fluorobenzoyl chloride under appropriate conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Cyclobutanecarboxylic acid derivatives or ketones.
Reduction: Amines.
Substitution: Compounds with substituted fluorine atoms.
Scientific Research Applications
N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(cyclopropanecarboxamido)phenyl)-2-fluorobenzamide
- N-(2-(cyclopentanecarboxamido)phenyl)-2-fluorobenzamide
- N-(2-(cyclohexanecarboxamido)phenyl)-2-fluorobenzamide
Uniqueness
N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamide is unique due to the presence of the cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs. These differences can influence the compound’s reactivity, stability, and biological activity.
Properties
IUPAC Name |
N-[2-(cyclobutanecarbonylamino)phenyl]-2-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c19-14-9-2-1-8-13(14)18(23)21-16-11-4-3-10-15(16)20-17(22)12-6-5-7-12/h1-4,8-12H,5-7H2,(H,20,22)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHZPEAUVHXELM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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